Cas no 2172232-59-4 (3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)

3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- EN300-1581963
- 2172232-59-4
-
- インチ: 1S/C14H18FNO2/c1-14(2,3)10-7-16-11-6-8(15)4-5-9(11)12(10)13(17)18/h4-6,10,12,16H,7H2,1-3H3,(H,17,18)
- InChIKey: LUXPLKFHBZWYAC-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)NCC(C2C(=O)O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 251.13215698g/mol
- どういたいしつりょう: 251.13215698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 49.3Ų
3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1581963-1.0g |
3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2172232-59-4 | 1g |
$1057.0 | 2023-06-04 | ||
Enamine | EN300-1581963-5000mg |
3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2172232-59-4 | 5000mg |
$3065.0 | 2023-09-24 | ||
Enamine | EN300-1581963-2.5g |
3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2172232-59-4 | 2.5g |
$2071.0 | 2023-06-04 | ||
Enamine | EN300-1581963-50mg |
3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2172232-59-4 | 50mg |
$888.0 | 2023-09-24 | ||
Enamine | EN300-1581963-10000mg |
3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2172232-59-4 | 10000mg |
$4545.0 | 2023-09-24 | ||
Enamine | EN300-1581963-500mg |
3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2172232-59-4 | 500mg |
$1014.0 | 2023-09-24 | ||
Enamine | EN300-1581963-250mg |
3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2172232-59-4 | 250mg |
$972.0 | 2023-09-24 | ||
Enamine | EN300-1581963-0.25g |
3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2172232-59-4 | 0.25g |
$972.0 | 2023-06-04 | ||
Enamine | EN300-1581963-100mg |
3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2172232-59-4 | 100mg |
$930.0 | 2023-09-24 | ||
Enamine | EN300-1581963-2500mg |
3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2172232-59-4 | 2500mg |
$2071.0 | 2023-09-24 |
3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acidに関する追加情報
3-Tert-Butyl-7-Fluoro-1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid: A Comprehensive Overview
The compound 3-Tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, identified by the CAS number 2172232-59-4, has emerged as a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a tetrahydroquinoline backbone with substituents at positions 3 and 7: a tert-butyl group and a fluoro group, respectively. The carboxylic acid functionality at position 4 further enhances its potential for various chemical modifications and biological interactions.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in medicinal chemistry. The presence of the tert-butyl group at position 3 imparts steric bulk, which can influence the molecule's pharmacokinetic properties and receptor binding affinity. Similarly, the fluoro substituent at position 7 introduces electronic effects that can modulate the compound's activity. These structural features make 3-Tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid a promising candidate for exploring new therapeutic agents.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the quinoline skeleton. Advanced methodologies such as Suzuki coupling or Stille coupling are often employed to introduce substituents at specific positions. The carboxylic acid group can be introduced via oxidation or hydrolysis reactions, depending on the starting material and desired stereochemistry. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, which is crucial for studying its stereochemical effects on biological activity.
In terms of biological activity, 3-Tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has shown potential in several areas. Preclinical studies suggest that it exhibits moderate to high potency against various targets, including kinase enzymes and G-protein coupled receptors (GPCRs). Its ability to modulate these targets makes it a valuable tool for investigating disease pathways and developing novel therapeutics. Additionally, recent research has explored its role as a lead compound in anti-inflammatory and anti-cancer drug discovery programs.
The pharmacokinetic profile of this compound is another area of active investigation. Studies have demonstrated that the tert-butyl group enhances lipophilicity, potentially improving absorption and bioavailability. However, this also raises concerns about potential toxicity and off-target effects. Researchers are currently exploring strategies to optimize its pharmacokinetic properties while maintaining its biological activity.
In conclusion, 3-Tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid represents a compelling example of how structural modifications can be leveraged to design molecules with tailored biological properties. With ongoing research into its synthesis, biological activity, and pharmacokinetics, this compound holds significant promise for advancing drug discovery efforts in various therapeutic areas.
2172232-59-4 (3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid) 関連製品
- 922815-37-0(1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea)
- 1114648-10-0(ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate)
- 392292-30-7(3,5-dimethyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 2171767-71-6(4-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybutanoic acid)
- 545355-20-2(4-(4-Chloro-2-methylphenoxy)butanohydrazide)
- 1795194-54-5(N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide)
- 1216134-31-4(3-Chloro-4-ethoxy-phenol)
- 1806525-89-2(1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one)
- 351421-96-0(1-(pyridin-3-yl)cyclopropylmethanol)
- 1327448-81-6(N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide)




